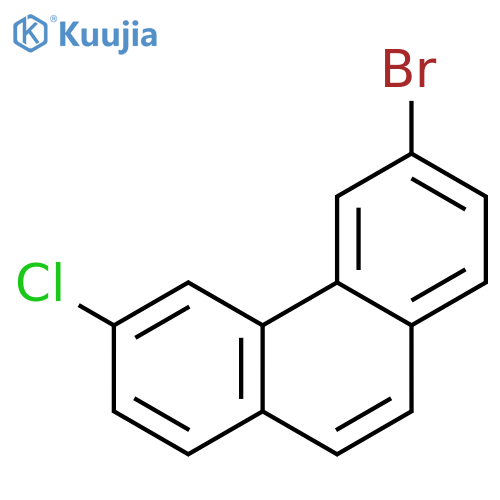Cas no 892550-44-6 (3-bromo-6-chlorophenanthrene)
3-ブロモ-6-クロロフェナントレンは、芳香族多環式炭化水素の一種であり、フェナントレン骨格にブロモ基とクロロ基がそれぞれ3位と6位に導入された構造を有する。この化合物は有機合成中間体としての有用性が高く、特に医薬品や機能性材料の開発において重要な役割を果たします。ハロゲン置換基の位置特異性により、選択的な反応性を示し、さらに複雑な分子構造の構築が可能です。また、優れた熱安定性と化学的安定性を備えており、様々な反応条件下での利用が期待されます。

3-bromo-6-chlorophenanthrene structure
商品名:3-bromo-6-chlorophenanthrene
3-bromo-6-chlorophenanthrene 化学的及び物理的性質
名前と識別子
-
- 3-bromo-6-chlorophenanthrene
- SY302410
- 892550-44-6
- SCHEMBL1758210
- MFCD20485245
- DJOHXCUADXQGGW-UHFFFAOYSA-N
- DA-01446
-
- インチ: InChI=1S/C14H8BrCl/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H
- InChIKey: DJOHXCUADXQGGW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 289.94979Da
- どういたいしつりょう: 289.94979Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 5.7
3-bromo-6-chlorophenanthrene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1723792-1g |
3-Bromo-6-chlorophenanthrene |
892550-44-6 | 98% | 1g |
¥21994.00 | 2024-04-26 |
3-bromo-6-chlorophenanthrene 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
892550-44-6 (3-bromo-6-chlorophenanthrene) 関連製品
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
